N-{1-[(4-{2-(tert-Butylcarbamoyl)-4-[(pyridin-4-yl)methoxy]piperidin-1-yl}-3-hydroxy-1-phenylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl}quinoline-2-carboxamide
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Overview
Description
Palinavir is a potent antiviral compound that functions as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) proteases . It has shown significant efficacy in inhibiting the replication of laboratory strains of HIV-1, HIV-2, and simian immunodeficiency virus, as well as clinical isolates of HIV-1 . Palinavir’s antiviral activity is specific to the inhibition of the viral protease, which occurs at a late stage in the replicative cycle of HIV-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palinavir involves a practical, stereoselective approach. The process includes the use of chiral intermediates and specific reagents to achieve the desired stereochemistry . One of the key steps in the synthesis is the formation of the peptidomimetic core structure, which is crucial for its inhibitory activity against HIV proteases . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of palinavir follows a similar synthetic route but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities . The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production . Additionally, stringent quality control measures are implemented to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Palinavir undergoes various chemical reactions, including:
Oxidation: Palinavir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in palinavir.
Substitution: Palinavir can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of palinavir with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Palinavir has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying protease inhibitors and their synthesis.
Biology: Employed in research on viral replication and inhibition mechanisms.
Medicine: Investigated for its potential use in treating HIV infections and other viral diseases.
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
Mechanism of Action
Palinavir exerts its effects by specifically inhibiting the HIV-1 and HIV-2 proteases . It binds to the active site of the viral protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication . This inhibition blocks the maturation of the virus, thereby reducing the production of infectious viral particles . The molecular targets of palinavir include the Gag and Gag-Pol polyproteins, which are essential for viral replication .
Comparison with Similar Compounds
Similar Compounds
Saquinavir: Another protease inhibitor used in the treatment of HIV.
Atazanavir: A protease inhibitor with a similar mechanism of action.
Nelfinavir: Inhibits HIV protease and is used in combination with other antiretrovirals.
Uniqueness of Palinavir
Palinavir is unique due to its potent inhibitory activity against both HIV-1 and HIV-2 proteases . It has a favorable therapeutic index, with low cytotoxicity and high efficacy in inhibiting viral replication . Additionally, palinavir demonstrates synergy or additivity when used in combination with other antiretroviral drugs, enhancing its overall antiviral activity .
Properties
IUPAC Name |
N-[1-[[4-[2-(tert-butylcarbamoyl)-4-(pyridin-4-ylmethoxy)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N6O5/c1-27(2)37(45-38(49)33-16-15-30-13-9-10-14-32(30)43-33)40(51)44-34(23-28-11-7-6-8-12-28)36(48)25-47-22-19-31(52-26-29-17-20-42-21-18-29)24-35(47)39(50)46-41(3,4)5/h6-18,20-21,27,31,34-37,48H,19,22-26H2,1-5H3,(H,44,51)(H,45,49)(H,46,50) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBWRFDZXRAEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)OCC3=CC=NC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H52N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870026 |
Source
|
Record name | N-{1-[(4-{2-(tert-Butylcarbamoyl)-4-[(pyridin-4-yl)methoxy]piperidin-1-yl}-3-hydroxy-1-phenylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl}quinoline-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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